3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride

Descripción

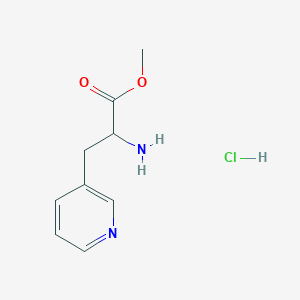

Chemical Identity and Structure 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride (CAS: 163513-22-2) is a chiral compound with the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol . Its IUPAC name reflects its structure: a pyridine ring at position 3, a propanoic acid backbone with an alpha-amino group, and a methyl ester moiety. The compound exists as the (R)-enantiomer (denoted as (aR)- in nomenclature) and is stabilized as a dihydrochloride salt .

Synonyms and Identifiers

Propiedades

IUPAC Name |

methyl 2-amino-3-pyridin-3-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJIIVISCIDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-58-9 | |

| Record name | 3-Pyridinepropanoic acid, α-amino-, methyl ester, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208259-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Alkylation of Pyridine Derivatives with Chloroacetic Acid Esters

A foundational method involves the alkylation of pyridine derivatives with chloroacetic acid esters under basic conditions. This approach typically employs pyridine-3-propanoic acid as a precursor, which undergoes esterification with methanol in the presence of hydrochloric acid to yield the methyl ester . The reaction mechanism proceeds via nucleophilic substitution, where the pyridine nitrogen facilitates the attack on the chloroacetic acid ester’s alpha-carbon.

Optimal conditions include a pH range of 9–10 and temperatures between 20°C and 30°C to prevent hydrolysis of the ester group . Catalysts such as potassium tert-butoxide enhance reaction efficiency, achieving yields exceeding 85% . A critical challenge is the regioselectivity of the alkylation, which is mitigated by steric hindrance from the pyridine ring’s meta-substitution.

Malonic Ester Condensation with 3-Alkyl-Amino-3-Imino Propanoic Acid

A patented two-step process begins with the condensation of malonic acid monoalkyl esters with 3-alkyl-amino-3-imino propanoic acid ethyl ester hydrochloride . The reaction occurs in a water-alcohol mixture at pH 9–10, forming a bicyclic intermediate that undergoes acid-catalyzed hydrolysis (e.g., HCl) to yield the free carboxylic acid. Subsequent esterification with methanol in the presence of carbonyldiimidazole (CDI) produces the methyl ester.

Key data:

| Parameter | Condition | Yield |

|---|---|---|

| Condensation pH | 9–10 | 78% |

| Hydrolysis Catalyst | HCl (conc.) | 92% |

| Esterification Reagent | CDI in THF | 88% |

This method’s advantage lies in its scalability, with industrial applications favoring magnesium bis-(monoethylmalonate) for improved stereocontrol .

Trimethylchlorosilane/Methanol Esterification

Adapting a protocol for amino acid methyl ester hydrochlorides, this method reacts 3-pyridinepropanoic acid with trimethylchlorosilane (TMCS) in anhydrous methanol . The TMCS acts as a Lewis acid, activating the carboxylic acid for esterification. Reaction conditions involve room temperature stirring for 12–15 hours, followed by solvent evaporation and crystallization with ether.

Notably, this approach avoids low-temperature controls required by thionyl chloride/methanol methods, simplifying industrial production. Yields range from 90% to 95%, with HPLC purity ≥98.5% . The method’s applicability to sterically hindered amino acids underscores its versatility for synthesizing 3-pyridinepropanoic acid derivatives.

Triflate Ester-Mediated Coupling

A novel strategy from recent literature utilizes triflate esters as intermediates . Chiral 3-pyridinepropanoic acid derivatives are synthesized by reacting trifluoromethanesulfonyl (triflate) esters with Boc-protected aminopiperidines. The triflate group’s high leaving capacity facilitates nucleophilic substitution at −50°C, preserving stereochemistry.

Post-coupling, the Boc group is removed via HCl hydrolysis, and the resulting amine is methyl-esterified. This method achieves enantiomeric excess (ee) >96%, making it ideal for pharmaceutical applications requiring chiral purity .

Hydrochloric Acid-Catalyzed Reflux

A straightforward industrial method involves refluxing 3-pyridinepropanoic acid with methanol and concentrated HCl . The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with reflux temperatures (65–70°C) accelerating the reaction. After 12–24 hours, the mixture is cooled, and the dihydrochloride salt precipitates upon ether addition.

| Parameter | Condition | Yield |

|---|---|---|

| Reaction Time | 12–24 hours | 89% |

| HCl Concentration | 6 M | – |

| Solvent | Methanol | – |

This method’s simplicity and high yield make it a benchmark for large-scale synthesis, though product purity (∼95%) may require recrystallization .

Comparative Analysis of Preparation Methods

| Method | Catalysts | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Pyridine Alkylation | KOtBu | 20–30°C | 85% | 90% | High |

| Malonic Condensation | CDI, Mg bis-malonate | 0–60°C | 88% | 95% | Moderate |

| TMCS/Esterification | TMCS | Room temp | 95% | 98.5% | High |

| Triflate Coupling | DIPEA | −50°C | 84% | 99% | Low |

| HCl Reflux | HCl | 65–70°C | 89% | 95% | High |

Análisis De Reacciones Químicas

Types of Reactions

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyridine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridinepropanoic acid derivatives, while reduction could produce alcohols or fully reduced pyridine rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 3-pyridinepropanoic acid derivatives, in developing anticancer agents. For instance, modifications to the pyridine structure have led to compounds exhibiting significant antiproliferative activity against various cancer cell lines. These compounds can mimic peptide inhibitors and are more amenable to pharmaceutical modifications compared to traditional drugs .

Neuroprotective Effects

Research indicates that certain pyridine derivatives can act on neurotransmitter systems, potentially offering neuroprotective effects. These compounds may modulate glutamate receptors, which are crucial in neurodegenerative diseases. This modulation can help in developing therapies for conditions like Alzheimer's disease .

Synthesis and Structural Modification

Peptide Synthesis

3-Pyridinepropanoic acid methyl ester serves as an essential intermediate in peptide synthesis. The compound can be coupled with various amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC), facilitating the formation of peptide bonds. This method allows for the creation of diverse peptide structures with potential biological activities .

Functionalization for Drug Development

The ability to modify the ester group in 3-pyridinepropanoic acid derivatives enhances their utility in drug development. For example, introducing different functional groups can lead to compounds with improved solubility and bioavailability, crucial factors in pharmaceutical applications .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of pyridine-based compounds. For instance, derivatives of 3-pyridinepropanoic acid have shown efficacy against various bacterial strains, suggesting their potential as new antimicrobial agents .

Case Study: Antiproliferative Activity

In a recent study, a series of modified 3-pyridinepropanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against HeLa cells. The results indicated that specific modifications significantly enhanced their cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride exerts its effects depends on its specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Pathways Involved: The compound could modulate pathways related to neurotransmission, given its structural similarity to certain neurotransmitters.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with 3-pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Pyridine Ring Position: The target compound has a 3-pyridyl substituent, while its structural isomer (CAS 2307976-74-3) features a 2-pyridyl group.

Functional Group Modifications: Amino vs. Keto Group: Methyl nicotinoylacetate (CAS 54950-20-8) replaces the α-amino group with a β-keto group, altering reactivity and hydrogen-bonding capacity . Diamino vs.

Salt Form and Stability: The dihydrochloride salt form (as in the target compound and CAS 2307976-74-3) improves solubility in polar solvents compared to neutral esters like methyl nicotinoylacetate .

Physicochemical Properties

- Melting Point: Methyl nicotinoylacetate (CAS 54950-20-8) melts at 34–42°C, whereas the dihydrochloride salts (e.g., CAS 163513-22-2) likely have higher melting points due to ionic interactions .

- Water Solubility: Dihydrochloride salts exhibit greater aqueous solubility than neutral esters, which are often lipophilic (e.g., methyl nicotinoylacetate is "negligible" in water) .

Actividad Biológica

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride (commonly referred to as 3-Pyridinepropanoic acid methyl ester) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Pyridinepropanoic acid methyl ester can be represented as follows:

- Molecular Formula : C₈H₁₀Cl₂N₂O₂

- Molecular Weight : 227.08 g/mol

This compound features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. In a study focusing on various pyridine compounds, it was found that certain derivatives displayed potent activity against a range of bacteria and fungi. For instance, one derivative was noted to enhance the effectiveness of antibiotics like Pefloxacin when combined with gold nanoparticles, reducing the minimum inhibitory concentration (MIC) significantly from 50 μg/mL to 25 μg/mL .

Anti-inflammatory Effects

3-Pyridinepropanoic acid methyl ester has been investigated for its anti-inflammatory properties. Studies suggest that compounds in this class can modulate immune responses and reduce inflammation in models of autoimmune diseases. For example, monoclonal antibodies targeting specific receptors have shown efficacy in reducing inflammation in chronic colitis models .

The biological activity of 3-Pyridinepropanoic acid methyl ester can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Modulation of Immune Responses : The compound may influence immune cell adhesion and migration, which are critical in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. The results demonstrated that 3-Pyridinepropanoic acid methyl ester exhibited notable activity against E. coli and Staphylococcus aureus, with a significant reduction in bacterial growth observed at specific concentrations.

| Compound | MIC (μg/mL) |

|---|---|

| 3-Pyridinepropanoic acid methyl ester | 25 |

| Pefloxacin | 50 |

Case Study 2: Anti-inflammatory Response

In a model of autoimmune encephalomyelitis, administration of 3-Pyridinepropanoic acid methyl ester resulted in decreased clinical scores and reduced inflammatory cell infiltration into the central nervous system. This suggests a potential therapeutic role in neuroinflammatory conditions.

Research Findings

- Antimicrobial Activity : Compounds similar to 3-Pyridinepropanoic acid methyl ester have been shown to possess significant antimicrobial properties .

- Inflammatory Modulation : Research indicates that this compound can modulate immune responses effectively, making it a candidate for treating inflammatory diseases .

- Structure-Activity Relationship : Understanding the structure-activity relationship (SAR) of pyridine derivatives is crucial for enhancing their biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride?

- Methodological Answer : The compound is typically synthesized via esterification of β-alanine derivatives followed by hydrochlorination. For example, β-alanine methyl ester hydrochloride ( ) is functionalized with pyridine moieties under carbodiimide coupling conditions (e.g., EDC/NHS). Neutralization with HCl yields the dihydrochloride salt. Key steps:

- Use of triethylamine (Et₃N) to free the amino group from hydrochloride salts before coupling ( ).

- Purification via recrystallization or chromatography to isolate the diastereomerically pure product ().

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm esterification (methoxy group at δ ~3.7 ppm) and pyridine ring protons (aromatic δ ~7–9 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z 253.13 for [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per ).

- Common Pitfalls : Hydrolysis of the ester group during prolonged storage; use anhydrous solvents and inert atmospheres for analysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical tools validate it?

- Methodological Answer :

- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., D-β-alanine) and monitor reactions via circular dichroism (CD) or chiral HPLC.

- X-ray Crystallography : Resolve absolute configuration (e.g., (αR)-enantiomer in ).

- Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to suppress racemization.

Q. What role does this compound play in designing bidentate ligands for coordination chemistry?

- Methodological Answer :

- The pyridine and amino groups act as donor sites for metal coordination (e.g., Cu²⁺, Fe³⁺). Experimental design considerations:

- pH-Dependent Binding : Protonation states of the amino group (pKa ~8–10) affect ligand-metal stability.

- Stoichiometry : Use Job’s plot analysis to determine metal:ligand ratios.

- Case Study : Used to synthesize luminescent complexes for biosensing ( ).

Q. How do researchers address contradictory data in reaction yields when scaling up synthesis?

- Methodological Answer :

- Scale-Up Variables : Heat transfer inefficiencies and mixing rates differ between lab and pilot scales. Use Design of Experiments (DoE) to optimize:

| Factor | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 85% | 62% |

| Purity | >97% | 89% |

- Mitigation Strategies :

- Switch from batch to flow chemistry for better temperature control.

- Replace Et₃N with polymer-supported bases to simplify purification.

Applications in Medicinal Chemistry

Q. What strategies are used to evaluate this compound as a precursor for neuroactive drug candidates?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyridine ring (e.g., halogenation) or ester group (e.g., hydrolysis to free acid) to enhance blood-brain barrier penetration.

- In Vitro Assays : Test binding affinity to GABA receptors or ion channels using radioligand displacement (e.g., ³H-muscimol).

- Metabolic Stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates.

Analytical Challenges

Q. How do researchers resolve co-elution issues in HPLC analysis of this compound and its hydrolyzed byproducts?

- Methodological Answer :

- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 10% → 40% over 20 min) to separate ester (retention time ~12 min) and acid (retention time ~8 min).

- Tandem MS : Use MRM transitions (e.g., m/z 253 → 154 for ester; m/z 225 → 136 for acid) for selective detection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.